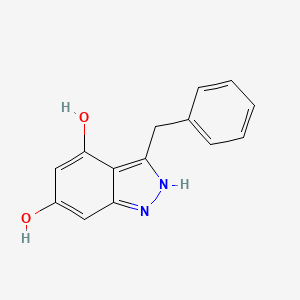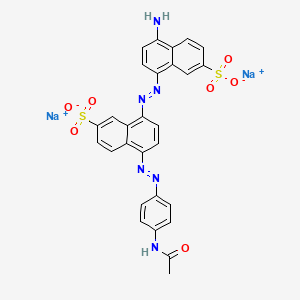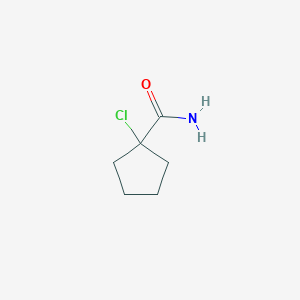
L-3-Pyridylalanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-3-Pyridylalanine hydrochloride: is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids found in proteins. It is a derivative of L-3-Pyridylalanine, with the addition of a hydrochloride group. The compound is known for its unique structure, which includes a pyridine ring attached to the alpha carbon of alanine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-3-Pyridylalanine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-pyridineethanamine with a suitable protecting group, followed by coupling with an alanine derivative. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: L-3-Pyridylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form different reduced pyridine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted derivatives .
Applications De Recherche Scientifique
L-3-Pyridylalanine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-3-Pyridylalanine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
L-3-Pyridylalanine: The parent compound without the hydrochloride group.
3-Pyridineethanamine: A precursor in the synthesis of L-3-Pyridylalanine hydrochloride.
Pyridine N-oxide derivatives: Oxidized forms of pyridine-containing compounds.
Uniqueness: this compound is unique due to its specific structure, which includes both the pyridine ring and the alanine backbone.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
(2S)-2-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m0./s1 |
Clé InChI |
ZOSGLKLQNRBVPD-FJXQXJEOSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC=NC(=C1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)





![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)

